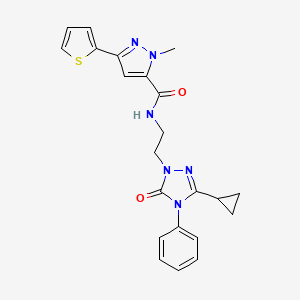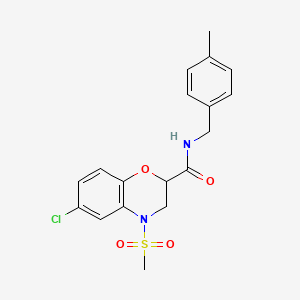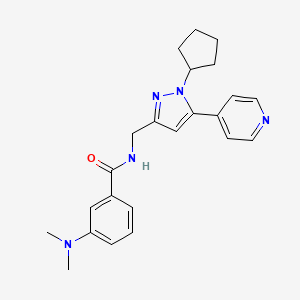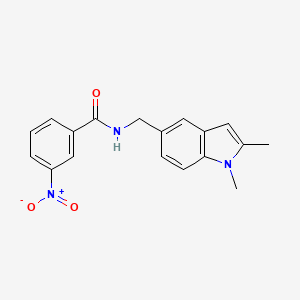
2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H28F2N4O and its molecular weight is 414.501. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing compounds related to 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, focusing on their structural and chemical properties. For instance, a study details the synthesis of benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors with antioxidant activity, utilizing a rapid 'one-pot' nitro reductive cyclization reaction. This method highlights the compound's potential for diverse therapeutic applications beyond its primary use, emphasizing its role in combating oxidative stress (Özil, Baltaş, & Parlak, 2018).
Biological and Pharmacological Applications
Compounds analogous to 2,6-difluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide have been explored for their biological activities. A notable example includes the discovery of a nanomolar multikinase inhibitor with broad-spectrum antiproliferative activity against various cancer cell lines, suggesting the potential of such compounds in cancer therapy. This research demonstrates the compound's ability to inhibit oncogenic kinases, highlighting its application in the development of anticancer chemotherapeutics (El-Damasy et al., 2016).
Imaging and Diagnostic Applications
Another research application involves the synthesis of fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This study emphasizes the use of fluorine-containing benzamide analogs in diagnostic imaging, offering insights into the sigma-2 receptor status in solid tumors, which can aid in the diagnosis and monitoring of cancer (Tu et al., 2007).
Antimicrobial and Antibacterial Properties
The synthesis and evaluation of benzamide derivatives for their antibacterial activities have also been reported. These studies shed light on the antimicrobial potential of benzamide analogs, contributing to the development of new antibiotics to combat resistant bacterial strains. For example, research on the synthesis and antibacterial activity of quinolone derivatives demonstrates their efficacy against various bacterial pathogens, indicating the utility of such compounds in addressing antibiotic resistance (Sheu et al., 1998).
properties
IUPAC Name |
2,6-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O/c1-27-10-12-29(13-11-27)21(16-6-7-20-17(14-16)8-9-28(20)2)15-26-23(30)22-18(24)4-3-5-19(22)25/h3-7,14,21H,8-13,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASOZAFVMXEOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Bromomethyl)-2,2-difluorospiro[2.4]heptane](/img/structure/B2461469.png)

![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)




![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)

